N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

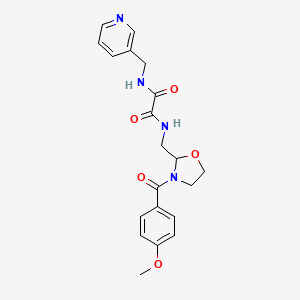

N1-((3-(4-Methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative featuring a central oxalamide (N,N'-oxalylbisamide) scaffold. The compound is distinguished by two key substituents:

- N1-substituent: A methyl group attached to an oxazolidin-2-yl ring, which is further substituted with a 4-methoxybenzoyl moiety at the 3-position.

- N2-substituent: A pyridin-3-ylmethyl group.

The pyridin-3-ylmethyl group may enhance solubility and enable hydrogen bonding via the pyridine nitrogen. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related oxalamides exhibit diverse bioactivities, including antiviral, flavor-enhancing, and metabolic modulation properties .

Properties

IUPAC Name |

N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-28-16-6-4-15(5-7-16)20(27)24-9-10-29-17(24)13-23-19(26)18(25)22-12-14-3-2-8-21-11-14/h2-8,11,17H,9-10,12-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSJONSDMQYCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 427.4 g/mol

- CAS Number : 874805-26-2

The structure includes an oxazolidinone ring, a methoxybenzoyl group, and a pyridinylmethyl moiety, which contribute to its unique biological activity profile.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the biological processes.

- Receptor Modulation : It can interact with various receptors, potentially affecting signaling pathways related to cell growth and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, likely due to its structural features that allow it to penetrate bacterial membranes.

Biological Activity Studies

Research into the biological activities of this compound has revealed several significant findings:

Antimicrobial Activity

Studies indicate that the oxazolidinone derivatives, including this compound, possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial protein synthesis.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of the oxazolidinone ring is hypothesized to enhance its ability to interact with DNA or cellular proteins involved in cancer progression.

Research Findings Overview

| Study Focus | Findings |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | Induces apoptosis in specific cancer cell lines (e.g., breast cancer). |

| Enzyme Interaction | Inhibits key metabolic enzymes, potentially altering drug metabolism. |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the effectiveness of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial viability, indicating strong antimicrobial potential. -

Case Study on Cancer Cell Lines :

Research involving breast cancer cell lines treated with this compound demonstrated a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related oxalamides, emphasizing substituent effects, biological activities, and metabolic stability:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Pyridine Position: The pyridin-3-ylmethyl group in the target compound differs from the pyridin-2-yl ethyl group in S335. Pyridine ring orientation influences receptor binding; the 3-position may reduce steric hindrance compared to 2-position analogs . Oxazolidine vs.

Metabolic Stability :

- Oxalamides with methoxy or pyridyl groups (e.g., S336) undergo rapid hepatic metabolism without amide hydrolysis, suggesting similar pathways for the target compound .

- Sulfonamide-containing analogs (e.g., ) exhibit greater metabolic stability due to the sulfonyl group’s resistance to enzymatic cleavage .

Therapeutic Potential: Antiviral Activity: Compound 15’s HIV entry inhibition highlights the role of heterocyclic substituents in antiviral targeting, suggesting the target compound could be optimized for similar applications . Flavor Enhancement: S336’s umami activity correlates with dimethoxybenzyl and pyridyl groups, implying that the target’s 4-methoxybenzoyl group may retain flavor-modulating properties .

Research Findings and Data

Metabolic Studies on Oxalamides:

- S336 (No. 1768): In rat hepatocytes, rapid metabolism occurred without amide hydrolysis, indicating primary degradation via demethylation or oxidation of methoxy/pyridyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.